molecular formula C5H8ClN3S B2644639 5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride CAS No. 857748-65-3

5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride

Cat. No.: B2644639
CAS No.: 857748-65-3
M. Wt: 177.65
InChI Key: DXTGKIAQFCVREC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride is a chemical compound with the molecular formula C5H7N3S·HCl. It is a derivative of thiadiazole, a class of heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride typically involves the reaction of cyclopropane carbonyl chloride with thiosemicarbazide in the presence of phosphorous oxychloride. The reaction mixture is refluxed for several hours, followed by cooling and dilution with water. The resulting product is then neutralized with potassium hydroxide solution, filtered, and recrystallized from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    5-Cyclopropyl-1,3,4-thiadiazol-2-amine: The base compound without the hydrochloride salt.

    N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide: A derivative with a benzamide group.

    5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine: A similar compound with a chlorophenyl group.

Uniqueness

5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride is unique due to its specific cyclopropyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-cyclopropyl-1,3,4-thiadiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S.ClH/c6-5-8-7-4(9-5)3-1-2-3;/h3H,1-2H2,(H2,6,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTGKIAQFCVREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857748-65-3
Record name 5-cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride
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